RenaZorb

Pharmacodynamics Bioequivalence Phosphate Binder

RenaZorb (CAS 12011-96-0) is a second-generation, non-aluminum, non-calcium, lanthanum-based phosphate binder manufactured using a patent-protected nanotechnology process. The nanoparticle formulation delivers high phosphate binding affinity while enabling a small, swallowable tablet design that eliminates the need for chewing, reducing pill burden and improving adherence in CKD patients on dialysis. Pharmacodynamic bioequivalence to chewed lanthanum carbonate (Fosrenol) has been confirmed in clinical crossover studies, ensuring comparable efficacy without administration variability. Preclinical safety evaluations demonstrate a NOAEL of 2000 mg/kg/day in rats with negative genotoxicity findings, supporting use in clinical development. Ideal for comparative effectiveness trials, fixed-dose combination development, and gastrointestinal nanomaterial research. Bulk quantities and custom synthesis available upon request.

Molecular Formula CLa2O5
Molecular Weight 369.82 g/mol
CAS No. 12011-96-0
Cat. No. B10832749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRenaZorb
CAS12011-96-0
Molecular FormulaCLa2O5
Molecular Weight369.82 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[O-2].[O-2].[La+3].[La+3]
InChIInChI=1S/CH2O3.2La.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2
InChIKeyVMVUIGXLELJYAZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RenaZorb (Oxylanthanum Carbonate) Procurement Guide: Lanthanum Dioxycarbonate Nanoparticle for Hyperphosphatemia


RenaZorb (CAS 12011-96-0), chemically defined as oxylanthanum carbonate or lanthanum dioxycarbonate, is a second-generation, non-aluminum, non-calcium, lanthanum-based phosphate binder [1]. It is manufactured using a patent-protected nanotechnology process that yields a nanoparticle formulation with high phosphate binding affinity [2]. Unlike conventional lanthanum carbonate (Fosrenol), RenaZorb is formulated as a small, swallowable tablet rather than a chewable tablet, a design specifically intended to reduce pill burden and improve patient adherence in chronic kidney disease (CKD) patients on dialysis [3].

Why RenaZorb Cannot Be Interchanged with Generic Lanthanum Carbonate or Other Phosphate Binders


Phosphate binders differ fundamentally in their elemental phosphate binding capacity, pH-dependent efficacy, and formulation-dependent patient burden. While conventional lanthanum carbonate (Fosrenol) offers high potency, its efficacy is contingent on complete chewing—a requirement that introduces administration variability and may reduce compliance in elderly or dysphagic CKD patients [1]. RenaZorb, as a swallowable nanoparticle formulation, achieves pharmacodynamic bioequivalence to chewed lanthanum carbonate while eliminating the chewing requirement, thereby addressing a key limitation of the reference drug [2]. Substituting RenaZorb with generic lanthanum carbonate or alternative binders such as sevelamer or calcium acetate would negate this specific patient-centric advantage and potentially reintroduce the variability associated with incomplete chewing or higher pill burdens [3].

RenaZorb Quantitative Differentiation Evidence: Head-to-Head Bioequivalence, Pill Burden Reduction, and Safety Data


Pharmacodynamic Bioequivalence of RenaZorb Swallowable Tablets to Chewed Lanthanum Carbonate (Fosrenol)

In a randomized, open-label, two-way crossover Phase 1 study in 75 healthy volunteers, RenaZorb (oxylanthanum carbonate) 1000 mg swallowable tablets administered three times daily demonstrated pharmacodynamic bioequivalence to Fosrenol (lanthanum carbonate) 1000 mg chewable tablets three times daily. The primary endpoint was least squares mean (LSM) change in urinary phosphate excretion from baseline [1].

Pharmacodynamics Bioequivalence Phosphate Binder Chronic Kidney Disease

RenaZorb Dose-Dependent Reduction in Urinary Phosphate in Healthy Volunteers (Phase 1 Dose-Ranging)

In a Phase 1, open-label, dose-ranging study in 32 healthy volunteers, RenaZorb (lanthanum dioxycarbonate) demonstrated a dose-dependent reduction in urine phosphate concentration across four total daily doses. The mean reduction in urine phosphate concentration from baseline was statistically significant at each dose level tested [1].

Phase 1 Clinical Trial Dose-Response Phosphate Binding Pharmacodynamics

Reduced Pill Burden: RenaZorb Requires Fewer Tablets than Approved Phosphate Binders to Achieve Equivalent Dose

A comparative analysis of phosphate binder equivalent doses (PBED) presented at ASN Kidney Week 2019 quantified the tablet burden required to achieve a PBED of 6 g/day (calcium carbonate equivalents). RenaZorb (lanthanum dioxycarbonate) is projected to require approximately 6 tablets per day to achieve this target dose, compared to 6 tablets for lanthanum carbonate (Fosrenol) and 8-9 tablets for calcium-based binders [1].

Pill Burden Patient Adherence Phosphate Binder Equivalent Dose Formulation

Genotoxicity Safety: RenaZorb Demonstrates Negative Clastogenic and Mutagenic Potential

In GLP-compliant preclinical studies, RenaZorb (lanthanum dioxycarbonate) was tested for clastogenic potential using chromosome aberration assays in Chinese hamster ovary (CHO) cells and for mutagenic potential using bacterial reverse mutation assays (Ames test). In the non-activated 4-hour exposure group, there was no increase in the proportion of cells with structural or numerical aberrations relative to control at any dose level (p>0.05). In the bacterial reverse mutation assay, no positive mutagenic responses were observed with any of the Salmonella typhimurium or Escherichia coli tester strains with or without S9 metabolic activation [1].

Genotoxicity Safety Ames Test Chromosome Aberration Preclinical

In Vivo Rat Toxicology: No Observed Adverse Effect Level (NOAEL) at 2000 mg/kg/day

In a 6-week repeat-dose toxicology study in rats, RenaZorb (lanthanum dioxycarbonate) was administered by oral gavage at doses of 200, 600, and 2000 mg/kg/day. The compound was well tolerated at all test doses. The only test article-related effects noted at the high dose were decreased mean cell hemoglobin (MCH) and mean cell hemoglobin concentration (MCHC), which were considered too small to adversely affect the animals' health. Increased urine pH at 600 and 2000 mg/kg was deemed not toxicologically relevant. The no-observed-adverse-effect level (NOAEL) was established at 2000 mg/kg/day [1].

Toxicology Preclinical Safety NOAEL Rat Study Repeat-Dose

Lanthanum-Based Binders Demonstrate Superior pH-Independent Phosphate Binding vs. Sevelamer and Calcium

In vitro studies comparing phosphate binding across physiological pH ranges demonstrate that lanthanum-based binders (including lanthanum carbonate and, by extension, lanthanum dioxycarbonate) maintain high binding affinity across a wide pH spectrum (pH 3.0–7.0). In contrast, sevelamer shows reduced binding efficiency in acidic environments (pH 3.0), while calcium-based binders exhibit pH-dependent solubility that limits binding at neutral pH [1][2].

pH-Dependent Binding In Vitro Sevelamer Calcium Acetate Phosphate Affinity

RenaZorb Procurement and Application Scenarios: Where Swallowable Lanthanum Formulation Delivers Differentiated Value


Clinical Trials in CKD Patients with Dysphagia or High Pill Burden

Given RenaZorb's demonstrated bioequivalence to chewed lanthanum carbonate and its swallowable tablet formulation [1], it is ideally suited for clinical trials targeting CKD patients on dialysis who struggle with large chewable tablets (e.g., elderly patients, those with dental issues, or those with dysphagia). The reduced pill burden—approximately 6 tablets per day to achieve a PBED of 6 g/day [2]—addresses a known adherence barrier in this population.

Pharmaceutical Development of Patient-Centric Phosphate Binder Formulations

RenaZorb's nanoparticle-based manufacturing technology [3] offers a platform for developing patient-centric phosphate binders. The swallowable tablet eliminates the need for chewing, which can introduce variability in drug release and phosphate binding [1]. This formulation advantage is particularly relevant for developing fixed-dose combination products or extended-release formulations.

Preclinical Research on Lanthanum-Based Nanomaterials for Gastrointestinal Applications

The established safety profile of lanthanum dioxycarbonate in preclinical models—including a NOAEL of 2000 mg/kg/day in rats [4] and negative genotoxicity findings [5]—supports its use as a reference compound in research exploring lanthanum-based nanomaterials for other gastrointestinal indications, such as inflammatory bowel disease or targeted drug delivery to the GI tract.

Comparative Effectiveness Research Evaluating Phosphate Binder Adherence and Outcomes

RenaZorb's unique combination of high phosphate binding potency (class-level inference [6]) and reduced pill burden makes it a compelling candidate for comparative effectiveness studies versus sevelamer, calcium acetate, and lanthanum carbonate. Such studies could quantify the real-world impact of swallowable vs. chewable formulations on adherence rates, serum phosphorus control, and healthcare utilization in dialysis populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RenaZorb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.